7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound with a molecular formula of C25H22ClN5O2S. It is known for its unique structure, which includes a triazoloquinazoline core, a sulfonyl group, and a chloro substituent.
Preparation Methods
The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Scientific Research Applications
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a methoxyphenyl group instead of dipropyl groups, which may result in different chemical and biological properties.
7-chloro-3-(phenylsulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N,N-dipropyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c1-5-11-28(12-6-2)21-19-14-17(24)8-10-20(19)29-22(25-21)23(26-27-29)32(30,31)18-9-7-15(3)16(4)13-18/h7-10,13-14H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQXTIIRUFXCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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